N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a triazolopyridazine derivative featuring a sulfanyl acetamide backbone and a 2-chlorophenylmethyl substituent. Its structure integrates a pyridinyl-substituted triazolopyridazine core, which is known for modulating biological activity through interactions with enzymes or receptors. The sulfur linkage (sulfanyl group) enhances molecular stability and influences electronic properties, while the chlorophenyl moiety may contribute to lipophilicity and target binding .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-6-2-1-4-13(15)11-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-5-3-9-21-10-14/h1-10H,11-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVLMKDRIHXGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A chlorophenyl group
- A pyridinyl group
- A triazolopyridazinyl group
This combination of functional groups contributes to its biological activity and potential therapeutic applications.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Modulation : It can affect various signaling pathways within cells.
- Gene Expression Alteration : The compound may influence gene expression related to cellular functions and responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolopyridazine have been reported to have activity against a range of pathogens. Notably:
- Compounds with triazole scaffolds have shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in certain studies .
Cytotoxicity Studies
Cytotoxicity assays are vital for evaluating the safety profile of new compounds. In vitro studies on similar compounds have demonstrated varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values indicate promising anticancer activity while also suggesting a favorable safety profile .
Case Studies
A study focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives highlighted that several compounds exhibited moderate to high cytotoxicity against cancer cell lines such as A549 and MCF-7. The most active compound in this study showed an IC50 value comparable to established drugs .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazolo derivatives:
| Compound Type | Activity Profile |
|---|---|
| Triazolopyridazine Derivatives | Moderate to high antimicrobial activity |
| Chlorophenyl Compounds | Varied anticancer properties |
The unique combination of functional groups in this compound may confer distinct advantages in targeting specific biological pathways compared to other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
- N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (894067-38-0) : Differs in the acetamide substituent (lacks the 2-chlorophenylmethyl group) and includes a methyl group on the triazolo ring .
- 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (891117-12-7) : Features an ethoxyphenyl acetamide chain, enhancing hydrophobicity compared to the chlorophenylmethyl group .
Structural Implications :
- Electronic Effects: The pyridinyl group in the target compound may enhance electron density at the triazolo ring, affecting reactivity compared to methyl or benzothieno derivatives .
Physicochemical and Spectroscopic Properties
NMR Profiling :
- Region-Specific Shifts : In analogues like 1 and 7 , NMR chemical shifts at positions 29–36 and 39–44 vary due to substituent-induced electronic changes, a pattern likely mirrored in the target compound’s chlorophenylmethyl group .
- 1H-NMR Data : For 6g , δ 2.70 (CH₃), 7.15–8.78 (aromatic protons) align with triazolo-pyridine systems; the target compound’s chlorophenyl protons would appear downfield (~7.3–7.5 ppm) .
Mass Spectrometry :
- Molecular networking (cosine score ≥0.8) would cluster the target compound with other triazolopyridazines, as fragmentation patterns correlate with core stability and substituent loss .
Computational and ADMET Comparisons
- Graph-Based Similarity: Graph-theoretical methods classify the target compound with triazolopyridazines sharing sulfanyl acetamide motifs, differing from benzothieno-triazolopyrimidines due to ring system topology .
- ADMET Predictions : The chlorophenyl group may increase metabolic stability compared to ethoxyphenyl derivatives (less prone to O-dealkylation) but could elevate hepatotoxicity risk .
Q & A
Q. What are the key synthetic strategies for synthesizing N-[(2-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the pyridazin-3-yl intermediate via cyclization of hydrazine derivatives with pyridin-3-yl precursors.
- Step 2 : Formation of the triazolo[4,3-b]pyridazine core using coupling agents like EDCI or DCC under anhydrous conditions .
- Step 3 : Sulfanyl acetamide linkage via nucleophilic substitution between the triazolo-pyridazine intermediate and 2-chlorobenzyl chloroacetate, optimized at 60–80°C in DMF . Yield optimization requires iterative adjustments to reaction time, solvent polarity, and catalyst loading (e.g., pyridine for acid scavenging) .
Q. Which analytical techniques are critical for characterizing this compound?
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .
- Structural Confirmation : 1H/13C NMR (in DMSO-d6 or CDCl3) to verify sulfanyl (-S-) and acetamide (-CONH-) linkages. Mass spectrometry (ESI-MS) for molecular ion validation .
- Stability Monitoring : Kinetic studies via pH-dependent degradation assays (e.g., 1–13 pH range) with periodic HPLC sampling .
Advanced Research Questions
Q. How can reaction conditions be optimized during coupling steps to improve yield?
- Temperature Control : Maintain 60–70°C during triazole ring formation to minimize side reactions (e.g., over-oxidation) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of sulfur atoms in sulfanyl acetamide coupling .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling of pyridin-3-yl groups, optimizing ligand-to-metal ratios .
Q. How to resolve contradictions in reported biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 2-chlorophenyl vs. 4-fluorophenyl) and compare IC50 values in enzyme inhibition assays .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations caused by stereoelectronic effects of the chlorophenyl group .
- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) to identify context-dependent activity patterns .
Q. What methodologies are used to study the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), analyzing degradation products via LC-MS .
- Thermodynamic Stability : Differential Scanning Calorimetry (DSC) to determine melting points and identify polymorphic transitions affecting solubility .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation using time-resolved spectroscopy .
Q. How to design SAR studies focusing on the sulfanyl acetamide moiety?
- Substituent Variation : Replace the sulfanyl group with selenyl (-Se-) or ether (-O-) linkages to evaluate electronic effects on target binding .
- Bioisosteric Replacement : Test thioamide (-CS-NH-) analogs to assess resistance to enzymatic hydrolysis .
- Activity Profiling : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent bulk/hydrophobicity with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
